O-苄基裸盖菇素

描述

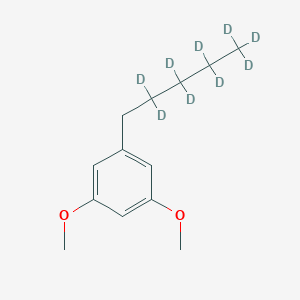

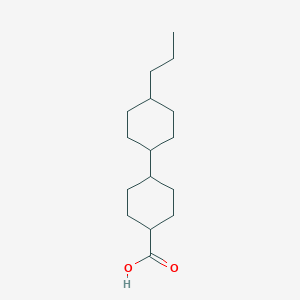

O-Benzyl Psilocybin is a compound with the molecular formula C19H23N2O4P . It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.

Synthesis Analysis

The synthesis of O-Benzyl Psilocybin involves various methods. The classic historical syntheses, more recent metallo-catalyzed couplings, and known biocatalytic methods are used to obtain these molecules . An improved, practical, and scalable five-step synthesis of Psilocybin has been reported .Molecular Structure Analysis

The molecular structure of O-Benzyl Psilocybin is complex, with a molecular weight of 374.4 g/mol . It has a topological polar surface area of 74.8 Ų .Chemical Reactions Analysis

The chemical reactions of O-Benzyl Psilocybin involve the modulation of the serotonergic system, primarily through agonism at the 5-HT2A receptors and downstream changes in gene expression . Other reactions include the rearrangement product completely characterized by 2D NMR analyses, HMBC, and NOESY correlations .Physical And Chemical Properties Analysis

O-Benzyl Psilocybin has a molecular weight of 374.4 g/mol, an XLogP3-AA of 0.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 374.13954422 g/mol .科学研究应用

- Psilocybin has been investigated for its potential in treating mental health conditions, including depression, anxiety, and PTSD. Clinical trials have shown promising results, with a single dose often producing lasting antidepressant effects .

- Researchers are exploring psilocybin-assisted therapy in supervised clinical settings, where adherence rates have been relatively high compared to standard therapy .

- Functional MRI studies have revealed altered default mode network (DMN) activity, which may contribute to therapeutic effects .

Psychedelic Therapy

Neuroplasticity and Brain Connectivity

Cluster Headaches and Migraines

作用机制

Target of Action

O-Benzyl Psilocybin, like its parent compound psilocybin, primarily targets the 5-HT2A serotonin receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of the central nervous system, particularly in the pathways for cognition and perception .

Mode of Action

Upon ingestion, O-Benzyl Psilocybin is likely to be metabolized into psilocin, similar to psilocybin . Psilocin then acts as an agonist at the 5-HT2A serotonin receptor . This means that psilocin binds to this receptor and activates it, which can lead to various physiological and psychoactive effects .

Biochemical Pathways

The primary biochemical pathway involved in the action of O-Benzyl Psilocybin is the serotonergic pathway . Activation of the 5-HT2A receptor by psilocin can lead to a cascade of events within the cell, affecting various downstream signaling pathways . This can result in altered mood, cognition, and perception .

Pharmacokinetics

The pharmacokinetics of O-Benzyl Psilocybin are likely to be similar to those of psilocybin. Psilocybin is rapidly dephosphorylated to psilocin in the body . Psilocin is then metabolized by various enzymes, including cytochrome P450 enzymes and monoamine oxidase (MAO) . The renal clearance of psilocin is less than 2% of the total clearance, suggesting that renal function has minimal impact on the elimination of psilocin .

Result of Action

The activation of the 5-HT2A receptor by psilocin can lead to a range of effects at the molecular and cellular level. These include changes in the release of various neurotransmitters and neurotrophic factors, as well as alterations in neuronal firing patterns . At a higher level, these changes can result in the characteristic psychedelic effects of psilocybin, including alterations in mood, cognition, and perception .

Action Environment

The action of O-Benzyl Psilocybin, like that of psilocybin, can be influenced by various environmental factors. These can include the individual’s set (mindset or expectation) and setting (physical and social environment), which can significantly influence the subjective effects of the drug . Additionally, factors such as the individual’s metabolism, body weight, and genetic factors can also influence the drug’s effects .

安全和危害

未来方向

Future research directions for O-Benzyl Psilocybin based therapies include understanding their molecular and biological mechanisms, as these compounds are becoming widely used both in therapeutic and recreational contexts . The current evidence base for psilocybin as a clinical medicine, the general chemistry, and the proposed mechanism of its therapeutic effect are areas of focus .

属性

IUPAC Name |

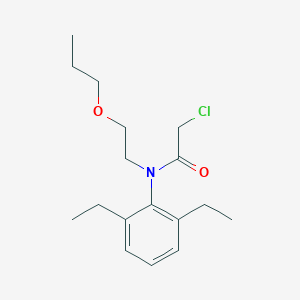

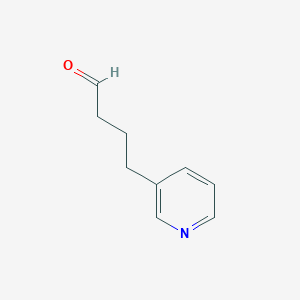

benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAIYZRUCXEQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456399 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl Psilocybin | |

CAS RN |

1026609-93-7 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。